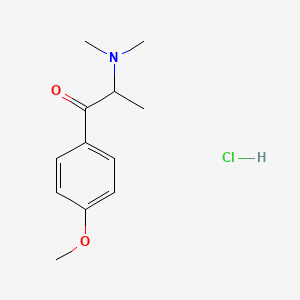

4-methoxy-N,N-Dimethylcathinone (hydrochloride)

Descripción general

Descripción

4-metoxi-N,N-Dimetilcatinona (clorhidrato): es una catinona sintética, una clase de compuestos estructuralmente relacionados con la catinona estimulante natural que se encuentra en la planta de khat. Este compuesto es conocido por sus propiedades psicoactivas y se usa a menudo como un estándar de referencia analítico en estudios forenses y toxicológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-metoxi-N,N-Dimetilcatinona (clorhidrato) generalmente implica los siguientes pasos:

Material de partida: La síntesis comienza con 4-metoxi fenilacetona.

Introducción de amina: La 4-metoxi fenilacetona se somete a aminación reductiva con dimetilamina en presencia de un agente reductor como el cianoborohidruro de sodio.

Formación de sal de clorhidrato: La 4-metoxi-N,N-Dimetilcatinona resultante se convierte entonces en su sal de clorhidrato mediante el tratamiento con ácido clorhídrico.

Métodos de producción industrial: Los métodos de producción industrial para 4-metoxi-N,N-Dimetilcatinona (clorhidrato) son similares a la síntesis de laboratorio, pero se amplían y optimizan para obtener mayores rendimientos y pureza. Esto implica el uso de reactores a gran escala, control preciso de las condiciones de reacción y técnicas de purificación como la recristalización .

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: 4-metoxi-N,N-Dimetilcatinona (clorhidrato) puede sufrir reacciones de oxidación, lo que generalmente da como resultado la formación de cetonas o ácidos carboxílicos correspondientes.

Reducción: La reducción del compuesto puede conducir a la formación de aminas secundarias o alcoholes.

Sustitución: El grupo metoxi en el anillo aromático puede participar en reacciones de sustitución aromática electrofílica.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Condiciones que involucran electrófilos como bromo o agentes clorantes.

Productos principales:

Oxidación: Formación de 4-metoxi fenilacetona o ácido 4-metoxibenzoico.

Reducción: Formación de 4-metoxi-N,N-dimetil anfetamina.

Sustitución: Formación de derivados halogenados.

Aplicaciones Científicas De Investigación

Química: 4-metoxi-N,N-Dimetilcatinona (clorhidrato) se utiliza como un estándar de referencia en química analítica para la identificación y cuantificación de catinonas sintéticas en muestras forenses.

Biología: En la investigación biológica, este compuesto se estudia por sus efectos en los sistemas de neurotransmisores, particularmente su interacción con los transportadores de dopamina y serotonina.

Medicina: Aunque no se utiliza terapéuticamente, se estudia por sus posibles efectos en el sistema nervioso central y su similitud con otras sustancias psicoactivas.

Industria: En el sector industrial, se utiliza en el desarrollo de métodos analíticos y la calibración de instrumentos para la detección de catinonas sintéticas .

Mecanismo De Acción

4-metoxi-N,N-Dimetilcatinona (clorhidrato) ejerce sus efectos principalmente actuando como estimulante. Aumenta la liberación de neurotransmisores como la dopamina, la norepinefrina y la serotonina en el cerebro. Esto se logra inhibiendo la recaptación de estos neurotransmisores, lo que lleva a concentraciones sinápticas aumentadas y estimulación prolongada de los receptores postsinápticos. El compuesto se dirige a los transportadores de monoaminas, particularmente al transportador de dopamina, que juega un papel crucial en sus efectos estimulantes .

Comparación Con Compuestos Similares

Compuestos similares:

- 4-metil-N,N-Dimetilcatinona (clorhidrato)

- N,N-Dimetilcatinona (clorhidrato)

- 4-cloro-N,N-Dimetilcatinona (clorhidrato)

Comparación: 4-metoxi-N,N-Dimetilcatinona (clorhidrato) es única debido a la presencia del grupo metoxi en el anillo aromático, que influye en sus propiedades farmacológicas y vías metabólicas. En comparación con 4-metil-N,N-Dimetilcatinona (clorhidrato), el grupo metoxi proporciona diferentes efectos electrónicos y estéricos, lo que potencialmente altera su interacción con los objetivos biológicos. La presencia de diferentes sustituyentes (por ejemplo, metilo, cloro) en compuestos similares puede conducir a variaciones en la potencia, la duración de la acción y la estabilidad metabólica .

Actividad Biológica

4-Methoxy-N,N-Dimethylcathinone (hydrochloride), also known as DR3CC47DAT, is a synthetic cathinone that has garnered attention for its psychoactive properties and its interaction with neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, metabolic pathways, and relevant research findings.

Target Interactions

4-Methoxy-N,N-Dimethylcathinone primarily interacts with monoamine transporters, specifically the dopamine transporter (DAT) and serotonin transporter (SERT). Its action promotes the release of monoamines, particularly dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft.

Biochemical Pathways

The compound is known to affect the monoaminergic system, influencing the reuptake processes of dopamine, serotonin, and norepinephrine. This modulation results in significant psychoactive effects similar to other cathinones.

Pharmacokinetics

Metabolism

4-Methoxy-N,N-Dimethylcathinone undergoes complex metabolic processes involving phase I and phase II metabolism. Key metabolic reactions include:

- N-demethylation

- Reduction of the β-ketone group

- Hydroxylation of the phenyl ring

These processes lead to various metabolites that can influence the compound's pharmacological profile and potential toxicity .

Stability and Distribution

In vitro studies indicate that 4-methoxy-N,N-Dimethylcathinone exhibits stability under controlled conditions but may degrade under certain environmental factors. Its distribution within cells is facilitated by DAT and SERT, which transport the compound across cell membranes.

Cellular Effects

4-Methoxy-N,N-Dimethylcathinone significantly impacts cellular functions by modulating signaling pathways such as the cAMP/PKA pathway. This modulation affects gene expression and cellular metabolism, contributing to its psychoactive effects.

Dosage Effects in Animal Models

Research shows that dosage significantly influences the behavioral effects observed in animal models. Lower doses may result in mild psychoactive effects, while higher doses can lead to pronounced changes in behavior and potential toxicity. This dose-dependent response highlights the importance of understanding safe usage levels for research purposes .

Metabolic Profile

Recent studies have identified several metabolites of 4-methoxy-N,N-Dimethylcathinone through high-resolution mass spectrometry (HRMS). The most notable metabolites include:

- 4-hydroxy-α-PVP : Predicted as a significant metabolite.

- Phase I metabolites : Resulting from various metabolic reactions such as oxidation and demethylation.

The identification of these metabolites is crucial for understanding the drug's pharmacodynamics and potential adverse effects .

| Metabolite | Type | Description |

|---|---|---|

| 4-hydroxy-α-PVP | Phase I | Major metabolite identified in human liver microsomes |

| N-demethylated forms | Phase I | Result from N-demethylation processes |

| Glucuronide conjugates | Phase II | Formed through glucuronidation reactions |

Case Studies

Case Study: Psychoactive Effects

A study involving animal models demonstrated that 4-methoxy-N,N-Dimethylcathinone exhibits psychostimulant properties. Mice exposed to varying doses showed an inverted U-shaped response curve concerning psychostimulant effects, indicating an optimal dose range for eliciting desired behavioral changes without severe side effects .

Propiedades

IUPAC Name |

2-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(13(2)3)12(14)10-5-7-11(15-4)8-6-10;/h5-9H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYJRDVVNSUBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101344446 | |

| Record name | 4-Methoxy-N,N-dimethylcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089307-23-2 | |

| Record name | 4-Methoxy-N,N-dimethylcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1089307232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-N,N-dimethylcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHOXY-N,N-DIMETHYLCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR3CC47DAT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.